(4-Propylcyclohexyl)benzene
Overview
Description
(4-Propylcyclohexyl)benzene is an organic compound with the molecular formula C15H22. It consists of a benzene ring substituted with a cyclohexyl group at the para position, which is further substituted with a propyl group. This compound is known for its applications in various fields, including liquid crystal technology and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Propylcyclohexyl)benzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 4-propylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced using high-pressure hydrogenation of p-hydroxypropiophenone, followed by dehydration and low-pressure hydrogenation to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: (4-Propylcyclohexyl)benzene undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions can reduce the compound to simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd).
Substitution: Alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
(4-Propylcyclohexyl)benzene has several applications in scientific research:
Liquid Crystal Technology: It is used as a liquid crystal monomer in the production of liquid crystal displays (LCDs) for devices like smartphones and televisions.
Environmental Studies: Research on its environmental impact, particularly its persistence and transformation in the atmosphere, is ongoing.
Mechanism of Action
(4-Propylcyclohexyl)benzene exerts its effects by acting as a non-competitive antagonist of the NMDA receptor. It binds to the phencyclidine (PCP) site on the receptor, blocking the ion channel and preventing the influx of calcium ions. This reduces neuronal excitability and neurotransmitter release, which is crucial in studying neurological conditions.
Comparison with Similar Compounds
- 1-Ethyl-4-(4-(4-propylcyclohexyl)phenyl)benzene (EPPB)
- 4′′-Ethyl-2 ′-fluoro-4-propyl-1,1 ′:4 ′,1 ′′-terphenyl (EFPT)
Comparison: (4-Propylcyclohexyl)benzene is unique due to its specific structure, which allows it to act as an NMDA receptor antagonist without psychoactive effects. Similar compounds like EPPB and EFPT are also used in liquid crystal technology but may have different environmental persistence and transformation products .
Properties
IUPAC Name |
(4-propylcyclohexyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGUTKLGUISGAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300263 | |
Record name | (trans-4-Propylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61203-94-9 | |
Record name | (trans-4-Propylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-trans-Propylcyclohexylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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